(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
Description
The compound (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic molecule. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple halogen atoms and an amide functional group suggests that this compound may exhibit unique chemical properties and biological activities.
Properties
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3F3NO/c17-10-4-5-14(12(7-10)16(20,21)22)23-15(24)6-2-9-1-3-11(18)8-13(9)19/h1-8H,(H,23,24)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBMANIUQFPNZ-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)aniline and 2,4-dichlorobenzaldehyde.
Formation of the Enamine: The aniline is reacted with the aldehyde under basic conditions to form an enamine intermediate.
Amide Formation: The enamine is then reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide nitrogen or the aromatic rings.
Reduction: Reduction reactions could target the amide functional group, potentially converting it to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Materials Science: Its unique electronic properties could make it useful in the development of new materials.
Biology and Medicine
Pharmacology: The compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: Studies could focus on its effects on enzyme activity or cellular processes.
Industry
Agriculture: It may be explored as a potential pesticide or herbicide.
Polymers: The compound could be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action for (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The presence of halogen atoms could enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-difluorophenyl)prop-2-enamide
Uniqueness
The unique combination of chlorine and trifluoromethyl groups in (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, making it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
